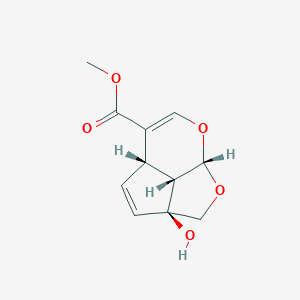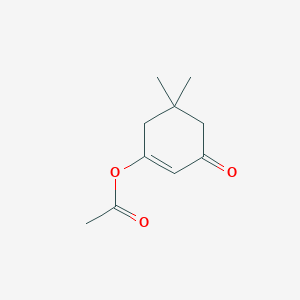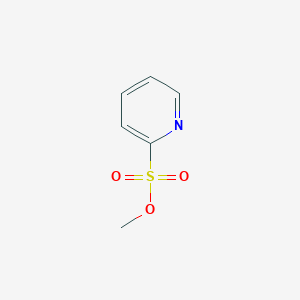
Blumenol C glucoside
Descripción general
Descripción
Blumenol C glucoside is a natural compound that belongs to the class of flavonoids . It is mainly found in some plants such as turmeric (Curcuma longa) and has various biological activities . It is stable and can dissolve in some organic solvents like ethanol and dimethyl sulfoxide .
Synthesis Analysis
Blumenol C was first isolated from the leaves of Podocarpus blumei . Its absolute stereochemistry was determined as (6R,9R) by chemical conversion of a related compound . Its glucoside, i.e., Blumenol C glucoside, was then isolated from the aerial parts of Epimedium grandiflorum var. thunbergianum . The structure was determined by comparing the spectral data of its aglycone, derived from enzymatic hydrolysis, with those of Blumenol C .Molecular Structure Analysis
The absolute stereochemistry of Blumenol C glucoside was revised as (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-b-D-glucopyranosides by a modified Mosher’s method . The empirical rules of 13C-NMR chemical shift were used to determine the absolute stereochemistry of C-9 of 9-hydroxymegastigmane 9-O-b-D-glucopyranoside .Chemical Reactions Analysis
The aglycones were prepared by enzymatic hydrolysis of the glucosides . Their ®- or (S)- MTPA esters were then prepared by the conventional procedure . The distribution patterns of DdS–R values for 1b and 1c, and 2b and 2c clearly demonstrated that 1 and 2 possess 9S and 9R configurations, respectively .Physical And Chemical Properties Analysis
Blumenol C glucoside has a molecular formula of C19H32O7 . It is an oil-like substance and can dissolve in solvents like DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación
Byzantionoside B: , also known as Blumenol C glucoside, is a compound with several intriguing applications in scientific research. Below are detailed sections focusing on unique applications across different fields:
Plant Symbiosis Marker
Byzantionoside B serves as a marker for symbiosis between plants and arbuscular mycorrhizal fungi (AMF). It helps in identifying AMF associations in plants, which is crucial as these symbiotic relationships enhance nutrient uptake and stress resistance in plants .
Lipid Accumulation Indicator
Research suggests that Blumenol C glucoside levels can predict lipid accumulations in plants. This is significant for understanding plant metabolism and could have implications for agricultural practices aiming to optimize lipid production for biofuels .
Structural Chemistry
The compound has been a subject of structural chemistry studies, including stereochemistry analysis and NMR spectroscopy, to understand its configuration and chemical behavior .
Botanical Studies
Blumenol C glucoside was first isolated from the leaves of Podocarpus blumei and has since been used in botanical studies to explore its presence and role in various plant species .
Mecanismo De Acción
Target of Action
The primary target of Byzantionoside B is human osteoblast cells . Osteoblasts are specialized cells that are responsible for bone formation. They synthesize bone matrix and coordinate the mineralization of the skeleton .
Mode of Action
Byzantionoside B interacts with its targets by increasing alkaline phosphatase activity and calcium contents . Alkaline phosphatase is an enzyme that plays a crucial role in the process of bone mineralization, while calcium is a vital mineral for bone health .
Result of Action
Byzantionoside B shows osteogenic activity . It increases alkaline phosphatase activity and calcium contents, which regulate differentiation and mineralization in human osteoblast cells . This suggests that Byzantionoside B may have the potential to stimulate bone formation and regeneration .
Propiedades
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135820-80-3 | |
| Record name | Byzantionoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BYZANTIONOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)







![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)



